molecular formula C9H5NO2S B571219 [1,4]Dioxino[2,3-g][1,3]benzothiazole CAS No. 116565-92-5

[1,4]Dioxino[2,3-g][1,3]benzothiazole

Cat. No.: B571219
CAS No.: 116565-92-5
M. Wt: 191.204
InChI Key: MQUYHNNJRXUVGV-UHFFFAOYSA-N
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Description

[1,4]Dioxino[2,3-g][1,3]benzothiazole is a polycyclic heterocyclic compound featuring a fused dioxane (1,4-dioxine) ring system and a benzothiazole moiety. The dioxane ring contributes oxygen atoms at positions 1 and 4, while the benzothiazole component introduces sulfur and nitrogen atoms, creating a structurally complex framework. This compound is part of a broader class of fused heterocycles studied for their optoelectronic, pharmaceutical, and material science applications.

Properties

CAS No.

116565-92-5

Molecular Formula

C9H5NO2S

Molecular Weight

191.204

IUPAC Name

[1,4]dioxino[2,3-g][1,3]benzothiazole

InChI

InChI=1S/C9H5NO2S/c1-2-7-8(12-4-3-11-7)9-6(1)10-5-13-9/h1-5H

InChI Key

MQUYHNNJRXUVGV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1N=CS3)OC=CO2

Synonyms

[1,4]Dioxino[2,3-g]benzothiazole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [1,4]Dioxino[2,3-g][1,3]benzothiazole with structurally or functionally related heterocycles, emphasizing molecular features, synthesis, and applications:

Compound Name Molecular Formula Key Structural Features Applications/Properties Key Data/References
This compound Not explicitly provided Fused dioxane and benzothiazole rings Hypothesized: Optoelectronics (e.g., OLEDs), medicinal chemistry (anticancer agents) Derived from analogous systems
Benzo-1,4-Oxathiins C₁₅H₁₂N₂OS Benzene fused with oxathiin (O and S heteroatoms) Intermediate in thiadiazole synthesis Synthesis via NaH/DMF, 67% C content
[1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole 1-oxide C₈H₆N₂O₄ Dioxine fused with benzoxadiazole (N and O) Potential fluorophores or sensors Computed MW: 194.03; InChIKey: YQKUBMGFQVVUDJ
6-Chloro-7-cyano-1,4,2-benzodithiazine C₁₄H₈ClN₃O₂S₂ Dithiazine with CN and SO₂ groups High thermal stability (mp 314–315°C dec.) IR: 2235 cm⁻¹ (C≡N), 1160 cm⁻¹ (SO₂)
Benzo[5,6][1,4]dioxino[2,3-g]quinoxaline C₃₄H₂₀N₂O₂ Dioxino-quinoxaline with phenoxazine substituents OLED emitter (TADF, λmax 556 nm) PL decay: 30 μs (vacuum); EQE: 10%
[1,4]Dioxino[2,3-f]benzothiazole derivatives C₂₀H₁₅N₃O₅S₂ Benzothiazole with dioxine and ester substituents Bioactive or material science applications MW: 441.48; SMILES: S1C2=CC3OCCOC=3C=C2N(CC(OC)=O)C1=NC(C1=NC2=CC=CC=C2S1)=O

Structural and Functional Analysis

Heteroatom Configuration: this compound combines O, S, and N atoms, enabling diverse electronic interactions. In contrast, benzo-1,4-oxathiins (C₁₅H₁₂N₂OS) lack nitrogen but share sulfur-oxygen motifs, limiting their conjugation .

Synthetic Routes :

  • Thiadiazole-fused dioxines (e.g., ) are synthesized via condensation of thiosemicarbazide with benzodioxine intermediates under sodium acetate catalysis .
  • Benzo-1,4-oxathiins require NaH-mediated coupling in DMF, yielding moderate elemental purity (C 67.24% vs. calcd. 67.14%) .

Optoelectronic Properties: The quinoxaline-dioxino hybrid () exhibits delayed thermally activated fluorescence (TADF) with high brightness (28,000 cd/m²), outperforming simpler benzothiazoles in OLED efficiency . Benzodithiazines () show strong IR absorption for CN and SO₂ groups, suggesting utility in spectroscopic sensing .

Thermal and Stability Profiles: Benzodithiazines (mp >300°C) demonstrate superior thermal stability compared to ester-functionalized dioxino-benzothiazoles (), which may degrade at lower temperatures due to labile ester groups .

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